molecular formula C11H10F3NO2 B8386827 N-Allyl-4-trifluoromethoxy-benzamide

N-Allyl-4-trifluoromethoxy-benzamide

Cat. No.: B8386827
M. Wt: 245.20 g/mol
InChI Key: LZINYHOJHPIDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-4-trifluoromethoxy-benzamide is a chemical compound of interest in organic and medicinal chemistry research, featuring both an N-allyl group and a 4-trifluoromethoxybenzamide moiety. The N-allylbenzamide structure is a recognized precursor in synthetic chemistry, particularly for the construction of nitrogen-containing heterocycles such as oxazolines, which are valuable scaffolds in drug discovery and development . The incorporation of the trifluoromethoxy group is a common strategy in medicinal chemistry, as this substituent can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, thereby modulating its overall biological profile . Researchers utilize this compound and its analogs in the design and synthesis of novel molecules, exploring their potential as bioactive agents. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

N-prop-2-enyl-4-(trifluoromethoxy)benzamide

InChI

InChI=1S/C11H10F3NO2/c1-2-7-15-10(16)8-3-5-9(6-4-8)17-11(12,13)14/h2-6H,1,7H2,(H,15,16)

InChI Key

LZINYHOJHPIDSL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Scientific Research Applications

Introduction to N-Allyl-4-trifluoromethoxy-benzamide

This compound is a compound of significant interest in organic chemistry and medicinal chemistry due to its potential applications in various fields. This compound, characterized by its unique trifluoromethoxy group, has been studied for its reactivity and utility in synthesizing biologically active molecules. This article explores the scientific research applications of this compound, emphasizing its role in synthetic methodologies and its implications in drug discovery.

Synthesis Overview

Method Description Yield
Reaction with benzoyl chloridesAllyl amines react with trifluoromethoxy-substituted benzoyl chlorides under basic conditions.Variable (up to 90%)
Oxidative cyclizationUtilizes chiral catalysts for enantioselective transformations.High (up to 94%)

Enantioselective Synthesis

This compound has been utilized in enantioselective oxidative cyclization reactions, leading to the formation of valuable chiral intermediates. These intermediates serve as building blocks for the synthesis of complex natural products and pharmaceuticals.

Case Study: Cyclization Reactions

A recent study demonstrated that N-allyl benzamides could be converted into oxazolines using a chiral triazole-substituted iodoarene catalyst. This method highlighted the ability to produce enantiopure compounds efficiently, showcasing the utility of this compound derivatives in synthesizing chiral heterocycles .

Triflamidation Reactions

The compound also participates in triflamidation reactions under oxidative conditions, leading to the formation of amidines with potential biological activity. These reactions are significant as they offer a pathway to synthesize new classes of compounds that can be explored for therapeutic applications.

Example Reaction Scheme

Allyl Halide+TriflamideHalogen Substituted Amidines\text{Allyl Halide}+\text{Triflamide}\rightarrow \text{Halogen Substituted Amidines}

This reaction has been shown to yield various halogenated products that can be further functionalized for drug development .

Neurokinin Receptor Antagonism

This compound derivatives have been identified as potent antagonists for neurokinin receptors (NK1/NK2). Research indicates that these compounds exhibit high affinity and selectivity, making them promising candidates for treating conditions like pain and anxiety.

Research Findings

In a study focused on neurokinin antagonists, a derivative of this compound was synthesized and demonstrated significant receptor binding affinity (pK(i) values of 8.38 for NK1 and 8.02 for NK2), indicating its potential therapeutic value .

Inhibitory Activity Against Kinases

Another area of exploration involves the inhibitory effects of this compound on mitotic kinases such as Nek2. Compounds derived from this structure have shown promise as selective inhibitors, which could be beneficial in cancer therapy.

Inhibition Profile

Kinase IC50 (μM)
Nek21.56
Plk13.90

These findings suggest that the compound could play a role in developing targeted cancer therapies .

Preparation Methods

Photocatalytic Alkylation of N-Allyl Benzamides

A direct method for synthesizing N-Allyl-4-trifluoromethoxy-benzamide involves photocatalytic alkylation. In a reported procedure (RSC PDF ), N-allyl-N-methoxy-4-(trifluoromethoxy)benzamide undergoes radical-mediated alkylation using trifluoroethyl iodide (2a) and a 4-methoxy phenyl diazonium salt under blue LED irradiation. Key steps include:

  • Reagents : 1.0 equiv N-allyl-N-methoxy-4-(trifluoromethoxy)benzamide, 2.0 equiv trifluoroethyl iodide, 2.0 equiv 4-methoxy phenyl diazonium salt.

  • Conditions : Acetonitrile solvent, room temperature, 12–24 hours.

  • Catalyst : 5 mol% fac-Ir(ppy)₃ (photoredox catalyst).

  • Yield : 36–45% after column chromatography.

This method leverages visible-light photocatalysis to generate alkyl radicals, enabling C–H functionalization at the allyl group. However, moderate yields and competing side reactions (e.g., over-alkylation) necessitate careful optimization .

Coupling Reactions Using Activated Benzoyl Chlorides

A classical approach involves coupling 4-trifluoromethoxybenzoyl chloride with allylamine. This method, adapted from trifluoromethylbenzamide syntheses (PMC , Patent ), proceeds via nucleophilic acyl substitution:

Procedure :

  • Synthesis of 4-Trifluoromethoxybenzoyl Chloride :

    • 4-Trifluoromethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux (Patent ).

    • Yield : >90% after distillation.

  • Coupling with Allylamine :

    • 4-Trifluoromethoxybenzoyl chloride (1.0 equiv) is reacted with allylamine (1.2 equiv) in dichloromethane (DCM) at 0°C.

    • Base : Triethylamine (TEA, 2.0 equiv) to scavenge HCl.

    • Workup : Extraction with DCM, washing with NaHCO₃ and brine.

    • Yield : 65–78% after crystallization .

Advantages : High scalability and straightforward purification.
Limitations : Requires handling moisture-sensitive acyl chlorides.

Transition Metal-Catalyzed Allylic Amination

Nickel- or palladium-catalyzed allylic amination offers a regioselective route. A protocol inspired by nickel-catalyzed reactions (RSC PDF ) involves:

  • Substrate : 4-Trifluoromethoxybenzamide and allyl bromide.

  • Catalyst : Ni(COD)₂ (10 mol%) with PCy₃ (20 mol%) as a ligand.

  • Conditions : Ti(OiPr)₄ (20 mol%) in acetonitrile at 100°C for 12 hours.

  • Yield : 55–60% after flash chromatography .

This method avoids pre-functionalized intermediates but requires inert atmosphere handling.

Oxidative Cyclization of N-Allyl Precursors

Chiral triazole-substituted iodoarene catalysts enable enantioselective cyclization (ChemRxiv ). While optimized for oxazoline formation, analogous conditions may apply to benzamide derivatives:

  • Substrate : N-Allyl-4-trifluoromethoxybenzamide.

  • Catalyst : 10 mol% chiral iodoarene.

  • Oxidant : Selectfluor (1.0 equiv).

  • Yield : Up to 87% with 93% enantiomeric excess (ee) for related substrates .

Comparative Analysis of Methods

MethodKey ReagentsCatalyst/ConditionsYield (%)AdvantagesLimitations
Photocatalytic AlkylationTrifluoroethyl iodide, Diazonium saltIr(ppy)₃, blue LED36–45Direct C–H functionalizationModerate yields, competing reactions
Acyl Chloride Coupling4-Trifluoromethoxybenzoyl chlorideTEA, DCM65–78High scalabilityMoisture-sensitive intermediates
Nickel-Catalyzed AminationAllyl bromide, Ni(COD)₂PCy₃, Ti(OiPr)₄55–60RegioselectiveInert atmosphere required
Oxidative CyclizationSelectfluor, Chiral iodoareneRT, CH₃CN70–87EnantioselectiveLimited substrate scope

Optimization Strategies and Challenges

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of trifluoromethoxy intermediates but may hinder photocatalysis due to light absorption .

  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during acyl chloride coupling .

  • Catalyst Loading : Reducing Ni(COD)₂ to 5 mol% decreases costs but lowers yields by 15–20% .

Q & A

Q. What are the key considerations for synthesizing N-Allyl-4-trifluoromethoxy-benzamide in academic laboratories?

  • Methodological Answer : The synthesis involves a multi-step protocol under inert conditions. Key steps include:
  • Reagent Handling : Use argon-purged systems for moisture-sensitive reagents like p-trifluoromethyl benzoyl chloride to prevent hydrolysis .
  • Temperature Control : Maintain 0°C during acyl chloride addition to minimize side reactions (e.g., N-acetylation) .
  • Purification : Rotary evaporation of CH2Cl2 followed by vacuum filtration and drying at 70°C yields the compound in 89% purity .
  • Safety : Conduct DSC analysis to assess thermal decomposition risks and Ames II testing for mutagenicity evaluation .

Q. How should researchers mitigate hazards associated with handling this compound?

  • Methodological Answer :
  • Risk Assessment : Follow Chapter 4 of Prudent Practices in the Laboratory for hazard analysis, focusing on reactivity of trifluoromethoxy groups and mutagenicity risks .
  • PPE : Use fume hoods, nitrile gloves, and safety goggles during synthesis.
  • Storage : Store at –20°C in amber vials to prevent light-induced degradation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • <sup>19</sup>F NMR : Identify trifluoromethoxy (–OCF3) and trifluoromethyl (–CF3) groups via distinct shifts (δ –55 to –60 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching at ~1680 cm<sup>−1</sup> and N–H bending at ~1550 cm<sup>−1</sup> .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve sp<sup>3</sup> pyramidalization at nitrogen .

Advanced Research Questions

Q. How does this compound enable direct deamination of primary amines, and what experimental parameters optimize this reaction?

  • Methodological Answer :
  • Mechanism : The compound generates nitrenium intermediates via HERON (Heterolytic Ring-Opening of N–O bonds) reactions, enabling C–N bond cleavage without pre-functionalization .
  • Optimization :
  • Temperature : Conduct reactions at 25°C for aliphatic amines; increase to 45°C for anilines .
  • Solvent : Use acetonitrile for polar aprotic conditions to stabilize intermediates .
  • Substrate Scope : Refer to Table 1 in Berger et al. (2023) for functional group compatibility (e.g., tolerance for heterocycles and β-glucosamine derivatives) .

Q. How can researchers resolve contradictions in mutagenicity data for anomeric amides like this compound?

  • Methodological Answer :
  • Data Validation : Compare Ames II results (showing lower mutagenicity vs. benzyl chloride ) with prior studies on N-acyloxy-N-alkoxyamides .
  • Mechanistic Insight : Use computational modeling (e.g., DFT) to assess electron-deficient nitrogen’s role in DNA adduct formation .
  • Cross-Validation : Perform in vitro micronucleus assays to confirm genotoxicity thresholds .

Q. What strategies enhance the application of this compound in late-stage drug editing?

  • Methodological Answer :
  • Functionalization : Introduce allyl groups via Pd-catalyzed cross-coupling to modify pharmacokinetic properties .
  • Case Studies :
  • Pemetrexed Synthesis : Use the compound to delete primary amines in pyrrolidine precursors, enabling ring contraction to cyclobutene .
  • Kinase Inhibitors : Edit Lapatinib derivatives by selective deamination while preserving sulfonamide moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.